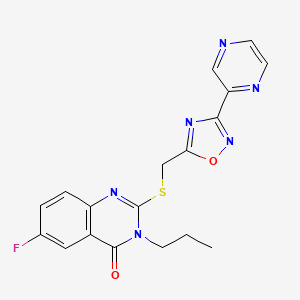

6-fluoro-3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6-fluoro-3-propyl-2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN6O2S/c1-2-7-25-17(26)12-8-11(19)3-4-13(12)22-18(25)28-10-15-23-16(24-27-15)14-9-20-5-6-21-14/h3-6,8-9H,2,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTFZDZPAXCBJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.

Formation of the Pyrazinyl-Oxadiazole Moiety: This moiety can be synthesized through the reaction of pyrazinecarboxylic acid hydrazide with appropriate reagents to form the oxadiazole ring.

Thioether Formation: The final step involves the formation of the thioether linkage between the quinazolinone core and the pyrazinyl-oxadiazole moiety using thiolating agents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the oxadiazole ring or the quinazolinone core, potentially leading to the formation of dihydro derivatives.

Substitution: The fluorine atom and other substituents on the quinazolinone core can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro derivatives of the quinazolinone core.

Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.

Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-fluoro-3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways:

Molecular Targets: Potential targets include enzymes, receptors, and proteins involved in various biological processes.

Pathways Involved: The compound may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general insights can be inferred from structural analogs and synthetic methodologies described in related literature.

Structural Analogues

The quinazolinone scaffold is shared with compounds in , such as 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, which demonstrates kinase inhibitory activity. Key differences include:

- Core structure: The target compound uses a quinazolinone core, while examples feature pyrazolo[3,4-d]pyrimidine or chromenone scaffolds.

- Substituents : The oxadiazole-pyrazine group in the target compound differs from the dimethylthiazole or morpholine-linked thiophene groups in analogs, which are critical for target specificity.

Computational Predictions

highlights density-functional theory (DFT) for thermochemical analysis, which could theoretically predict the target compound’s stability or reactivity. For example, exact-exchange functionals might model interactions between the fluorine atom and the oxadiazole ring.

Data Table: Hypothetical Comparative Analysis

Biological Activity

6-Fluoro-3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a novel compound that integrates a quinazolinone core with a pyrazinyl-1,2,4-oxadiazole moiety. This structural combination suggests potential therapeutic applications, particularly in oncology and infectious diseases. The biological activity of this compound is hypothesized based on its structural features and the known properties of similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is C18H15FN6O2S, with a molecular weight of 398.42 g/mol. The presence of a fluorine atom at the 6-position and a propyl group at the 3-position enhances its lipophilicity, potentially improving bioavailability and cellular uptake.

Biological Activities

Research indicates that compounds containing quinazolinone and oxadiazole structures exhibit diverse biological activities:

- Anticancer Activity : Quinazolinone derivatives have been extensively studied for their ability to inhibit tyrosine kinases, which are critical in cancer cell proliferation. For instance, compounds like gefitinib and erlotinib are known tyrosine kinase inhibitors that target the epidermal growth factor receptor (EGFR) .

- Antimicrobial Properties : The incorporation of oxadiazole rings has been associated with enhanced antimicrobial activity against various pathogens. Some studies suggest that similar compounds can inhibit bacterial growth effectively .

- Anti-inflammatory Effects : Quinazolinone derivatives have shown promise in reducing inflammation, which is beneficial in various chronic diseases.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with known compounds that share structural similarities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Gefitinib | Quinazoline derivative | Tyrosine kinase inhibitor |

| Erlotinib | Quinazoline derivative | Anticancer activity |

| Lapatinib | Quinazoline derivative | HER2/EGFR inhibitor |

| 5-Fluoroquinazoline | Fluorinated quinazoline | Antimicrobial properties |

This table illustrates the potential for this compound to exhibit similar or enhanced biological activities due to its unique structural features.

The mechanism by which this compound may exert its biological effects likely involves:

- Inhibition of Kinases : Similar to other quinazolinones, it may inhibit key kinases involved in signal transduction pathways that regulate cell growth and survival.

- Interaction with DNA : Compounds with oxadiazole moieties often interact with DNA or RNA synthesis pathways, potentially leading to cytotoxic effects in rapidly dividing cells.

Q & A

Q. What are the optimal synthetic routes for 6-fluoro-3-propyl-2-(((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Condensation : Reacting a fluorinated quinazolinone precursor with a thiol-containing oxadiazole intermediate under acidic/basic conditions (e.g., using H₂SO₄ or triethylamine) .

- Cyclization : Formation of the oxadiazole ring via cyclodehydration using reagents like POCl₃ or PCl₅ .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) to achieve >95% purity .

Key Optimization Parameters :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 80–100°C | Higher yields at 100°C |

| Reaction Time | 12–24 hrs | Prolonged time reduces byproducts |

| Solvent | DMF or THF | THF favors selectivity |

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Peaks at δ 8.5–9.0 ppm confirm the pyrazine ring; δ 1.0–1.5 ppm (triplet) for the propyl group .

- ¹³C NMR : Signals at ~160–170 ppm indicate the oxadiazole carbonyl .

- IR : Absorbance at 1650–1700 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-F stretch) .

- Mass Spectrometry : Molecular ion peak at m/z ~430 (calculated for C₁₉H₁₇FN₆O₂S) .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and biological target interactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazine ring’s electron-deficient nature may drive DNA intercalation .

- Molecular Docking : Use software like AutoDock Vina to simulate binding with enzymes (e.g., topoisomerase II or kinases). A study on analogous quinazolinones showed binding energies of −8.2 to −9.5 kcal/mol .

Example Docking Results :

| Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| Topoisomerase II | 1ZXM | −8.7 |

| EGFR Kinase | 1M17 | −7.9 |

Q. How to resolve contradictions in structure-activity relationship (SAR) data for derivatives?

- Methodological Answer :

- Comparative SAR Analysis : Test analogs with modifications (e.g., replacing pyrazine with pyridine or varying propyl chain length). For example:

| Derivative | Modification | Bioactivity (IC₅₀, μM) |

|---|---|---|

| Parent Compound | None | 2.1 ± 0.3 |

| Analog A | Pyrazine → Pyridine | 12.4 ± 1.1 |

| Analog B | Propyl → Pentyl | 4.5 ± 0.7 |

- Statistical Modeling : Use multivariate regression to correlate substituent electronic parameters (Hammett constants) with activity .

Q. What experimental designs assess environmental stability and metabolic pathways?

- Methodological Answer :

- Hydrolytic Stability : Incubate the compound in buffers (pH 2–10) at 37°C for 48 hrs; analyze degradation via HPLC. Oxadiazole rings are prone to hydrolysis at pH > 8 .

- Metabolic Profiling : Use liver microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at the propyl chain) .

Data Contradiction Analysis

Q. Why do similar compounds exhibit conflicting solubility profiles in literature?

- Resolution Strategy :

- Solvent Polarity Testing : Compare solubility in DMSO (high) vs. water (low). The oxadiazole-thioether moiety increases hydrophobicity, but fluorination enhances dipole interactions .

- Crystallinity Studies : X-ray diffraction to assess polymorphic forms; amorphous phases may falsely report higher solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.